6-Methyl-1-(4-nitrophenyl)-4-(piperidin-1-yl)-1h-pyrazolo[3,4-d]pyrimidine

Medicinal Chemistry ADME Lipophilicity

In kinase drug discovery, minor scaffold alterations can invert target selectivity. This NCI-registered (NSC1617) pyrazolo[3,4-d]pyrimidine solves that by providing a standardized C4-piperidino substitution with a constant N1-(4-nitrophenyl) core. - XLogP3-AA 3.4 & zero H-bond donors place it squarely in CNS drug-like space, reducing late-stage lipophilicity rescue. - NLT 98% purity ensures ≥60% lower total impurity load vs. 95%-grade analogs, minimizing assay artifacts in HTS workflows. - Fixed C4 substitution enables systematic SAR exploration with confidence that N1 and C6 groups remain constant.

Molecular Formula C17H18N6O2
Molecular Weight 338.4 g/mol
CAS No. 5346-45-2
Cat. No. B12935179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1-(4-nitrophenyl)-4-(piperidin-1-yl)-1h-pyrazolo[3,4-d]pyrimidine
CAS5346-45-2
Molecular FormulaC17H18N6O2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C3=CC=C(C=C3)[N+](=O)[O-])C(=N1)N4CCCCC4
InChIInChI=1S/C17H18N6O2/c1-12-19-16(21-9-3-2-4-10-21)15-11-18-22(17(15)20-12)13-5-7-14(8-6-13)23(24)25/h5-8,11H,2-4,9-10H2,1H3
InChIKeyZTGKUVHJOLEAEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 5346-45-2 Buyer’s Guide


6-Methyl-1-(4-nitrophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 5346‑45‑2) is a heterocyclic small molecule belonging to the pyrazolo[3,4‑d]pyrimidine class [1]. This scaffold is widely exploited in medicinal chemistry for kinase inhibition, antitumor, and anti‑inflammatory programs [2]. The compound features a 4‑nitrophenyl group at N1, a 6‑methyl substituent on the pyrimidine ring, and a piperidin‑1‑yl moiety at C4. Its molecular formula is C₁₇H₁₈N₆O₂ with a molecular weight of 338.36 g/mol . The compound is listed as NSC1617, indicating its curation by the National Cancer Institute for potential screening [3].

Risks of Substituting CAS 5346-45-2


The pyrazolo[3,4‑d]pyrimidine core is a privileged scaffold, but biological and physicochemical properties are exquisitely sensitive to peripheral substitution [1]. Replacing the C4 piperidine of the target compound with a primary amine (as in the common analog 1‑(4‑nitrophenyl)‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine) dramatically alters lipophilicity and hydrogen‑bonding capacity, which can shift membrane permeability, solubility, and off‑target binding profiles [2]. Even subtle changes in the N1‑aryl group can invert selectivity among kinase targets [1]. Therefore, substituting the target compound with a seemingly similar pyrazolo[3,4‑d]pyrimidine risks generating non‑overlapping structure‑activity relationships and irreproducible results [1].

CAS 5346-45-2 Comparative Evidence


Enhanced Lipophilicity vs. 4-Amino Analog

The target compound exhibits a computed XLogP3‑AA value of 3.4, compared to 1.3 for the closest structural analog, 1‑(4‑nitrophenyl)‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine [1][2]. This 2.1‑log‑unit increase in lipophilicity corresponds to a predicted ~126‑fold higher octanol–water partition coefficient, placing the target compound in the optimal lipophilicity range for passive membrane permeability (XLogP 1–5) while the comparator lies at the lower boundary [3].

Medicinal Chemistry ADME Lipophilicity

No H-Bond Donors vs. 4-Amino Analog

The target compound has zero hydrogen‑bond donors (HBD = 0), whereas the closest analog, 1‑(4‑nitrophenyl)‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine, possesses one hydrogen‑bond donor (HBD = 1) [1][2]. Elimination of the HBD is known to reduce recognition by P‑glycoprotein efflux pumps and decrease non‑specific plasma protein binding, thereby improving free drug concentration and brain penetration potential [3].

ADME Drug‑likeness Hydrogen Bonding

Higher Purity for Assay Reproducibility

The target compound is commercially available at NLT 98% purity , whereas the closely related analog 1‑(4‑nitrophenyl)‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine is typically supplied at 95% purity . The higher purity reduces the probability of confounding biological activity from undefined impurities, which is especially important for dose‑response studies and high‑throughput screening where impurities at ≥1% can skew IC₅₀ determinations.

Chemical Biology Assay Reproducibility Purity

NCI-Curated Status for Screening Data

The target compound is registered as NSC1617 in the National Cancer Institute’s Developmental Therapeutics Program repository [1]. This designation means the compound has been curated for potential NCI‑60 human tumor cell line screening, and data may be retrievable via the NCI DTP Data Search tool. In contrast, the common analog 1‑(4‑nitrophenyl)‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine is registered as NSC4912 but similarly lacks publicly posted NCI‑60 results at the time of this analysis; the presence of an NSC number nonetheless lowers the barrier for obtaining comparative screening data upon request.

Anticancer Drug Discovery NCI‑60 Screening Data Reusability

CAS 5346-45-2 Application Scenarios


Kinase Inhibitor Lead Optimization

The target compound’s XLogP3‑AA of 3.4 and zero H‑bond donors [1] make it a superior starting point for lead optimization programs aiming for CNS‑penetrant kinase inhibitors or oral agents with low efflux liability. Compared to the 4‑amino analog (XLogP3‑AA 1.3, HBD 1), the target compound falls squarely in the CNS drug‑like chemical space and reduces the need for late‑stage lipophilicity rescue.

High-Throughput Screening (HTS/qHTS)

The availability at NLT 98% purity minimizes the risk of impurity‑driven assay artifacts, making this compound suitable for HTS and qHTS workflows where false‑positive rates are tightly controlled. The 3‑percentage‑point purity advantage over the common 95%‑grade analog translates to a ≥60% reduction in total impurity load.

SAR Studies on C4 Substituents

The piperidin‑1‑yl group at C4 provides a conformationally constrained, tertiary amine with distinct steric and electronic properties compared to the 4‑amino or 4‑morpholino analogs. This allows systematic exploration of C4 substituent effects on target engagement and selectivity, with the confidence that the N1‑(4‑nitrophenyl) and 6‑methyl groups remain constant [2].

Referencing NCI-Curated Compounds

As an NCI‑registered compound (NSC1617), the target compound can be referenced in grant applications and collaborative proposals with the NCI DTP, enabling access to standardized NCI‑60 cell‑line screening data upon request [3]. This lowers the experimental burden for academic and non‑profit drug discovery groups.

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